Palmitoylcarnitin

Übersicht

Beschreibung

Palmitoyl-carnitine is an ester derivative of carnitine, involved in the metabolism of fatty acids. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy in the form of adenosine triphosphate (ATP) . This compound is essential for the conversion of fatty acids into energy, particularly in tissues with high energy demands such as the heart and skeletal muscles.

Wissenschaftliche Forschungsanwendungen

Cancer Therapy

Mechanism of Action

Palmitoylcarnitine has been shown to induce apoptosis in cancer cells by enhancing mitochondrial respiration and oxidative stress. It selectively decreases cell survival in specific cancer types while sparing non-transformed cells, suggesting a therapeutic window for targeting malignant tissues.

Key Findings

- Colorectal Cancer : Research indicates that palmitoylcarnitine significantly reduces the survival of colorectal cancer cells (HT29) by increasing oxidative stress and altering glutathione levels. In contrast, non-transformed cells (CCD 841) showed resilience to its effects, highlighting the selective nature of palmitoylcarnitine's action .

- Liver Cancer : A study demonstrated that combining palmitoylcarnitine with dasatinib led to enhanced anti-tumor effects in HepG2 liver cancer cells. This combination therapy resulted in reduced cell proliferation and increased apoptosis compared to monotherapy .

| Cancer Type | Effect of Palmitoylcarnitine | Reference |

|---|---|---|

| Colorectal | Decreased cell survival; increased oxidative stress | |

| Liver | Enhanced apoptosis when combined with dasatinib |

Metabolic Disorders

Role in Fatty Acid Metabolism

Palmitoylcarnitine is involved in the transport of fatty acids into mitochondria for β-oxidation. Elevated levels of palmitoylcarnitine have been associated with metabolic disorders like steatosis, indicating its potential as a biomarker for lipid metabolism abnormalities .

Clinical Insights

Studies have shown that palmitoylcarnitine levels increase significantly in patients with steatosis, suggesting its utility as a diagnostic marker for assessing lipid metabolism dysfunctions . Furthermore, it may serve as a therapeutic target for improving fatty acid oxidation rates in metabolic syndromes.

Inflammatory Responses

Impact on Immune Cells

Palmitoylcarnitine has been implicated in modulating inflammatory responses within vascular endothelial cells. Its effects on immune cell function suggest potential applications in treating inflammatory diseases .

Research Evidence

- Vascular Endothelial Cells : Palmitoylcarnitine influences various signaling pathways that regulate inflammation, indicating its potential as an anti-inflammatory agent in conditions such as atherosclerosis and diabetes .

Biomarker Potential

Palmitoylcarnitine's levels can reflect changes in metabolic states, making it a candidate for biomarker development. Its association with specific diseases allows for further exploration into its diagnostic capabilities.

Case Study 1: Colorectal Cancer

A study focused on the differential response of HT29 colorectal cancer cells to palmitoylcarnitine revealed significant reductions in cell viability linked to increased oxidative stress markers. This case highlights the compound's potential as a targeted therapy for colorectal malignancies.

Case Study 2: Liver Cancer

In vivo experiments demonstrated that the combination of palmitoylcarnitine and dasatinib resulted in substantial tumor size reduction in mouse models. This suggests that palmitoylcarnitine not only enhances the efficacy of existing therapies but also provides a novel approach to liver cancer treatment.

Wirkmechanismus

Target of Action

Palmitoylcarnitine primarily targets the Carnitine Palmitoyltransferase (CPT) system . The CPT system is a key rate-limiting enzyme in the fatty acid oxidation (FAO) pathway and plays a significant role in regulating host immune responses .

Mode of Action

Palmitoylcarnitine interacts directly with the CPT system . It also has been reported to interact with protein kinase C , enhancing its activity in the presence of certain compounds while inhibiting its basal activity .

Biochemical Pathways

Palmitoylcarnitine is involved in the tricarboxylic acid cycle (TCA cycle) to generate energy . It is utilized in the TCA cycle through a process known as beta-oxidation , which yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle .

Pharmacokinetics

Palmitoylcarnitine is an ester derivative of carnitine involved in the metabolism of fatty acids . During the TCA cycle, fatty acids undergo beta-oxidation to produce energy in the form of ATP . The mitochondrial membrane prevents the entry of long-chain fatty acids, so the conversion of fatty acids such as palmitic acid is key . Palmitic acid is first converted to Palmitoyl-CoA, which can freely pass the outer mitochondrial membrane . The Palmitoyl-CoA is then enzymatically transformed into palmitoylcarnitine via the Carnitine O-palmitoyltransferase family . The palmitoylcarnitine is then actively transferred into the inner membrane of the mitochondria via the carnitine-acylcarnitine translocase . Once inside the inner mitochondrial membrane, the palmitoylcarnitine is transformed back to the palmitoyl-CoA form .

Result of Action

The action of palmitoylcarnitine leads to the generation of significant amounts of energy. The beta-oxidation of palmitoylcarnitine yields 7 NADH, 7 FADH2, and 8 Acetyl-CoA chains . This Acetyl-CoA generates 3 NADH, 1 FADH2, and 1 GTP for every molecule in the TCA cycle . Each NADH generates 2.5 ATP in the ETC and FADH2 generates 1.5 ATP . This totals to 108 ATP, but 2 ATP are consumed to generate the initial Palmitoyl-CoA, leaving a net gain of 106 ATP .

Action Environment

The action of palmitoylcarnitine can be influenced by various environmental factors. For instance, it has been reported that palmitoylcarnitine has properties as a surfactant, with a capacity to solubilize biological membranes similar to that of many synthetic detergents used in the biochemical laboratory . This suggests that the cellular environment and the presence of other compounds can influence the action, efficacy, and stability of palmitoylcarnitine.

Biochemische Analyse

Biochemical Properties

Palmitoylcarnitine is involved in the transport of long-chain fatty acids across the mitochondrial membrane, a process facilitated by the carnitine palmitoyltransferase (CPT) system . The CPT system includes two key enzymes: carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II). CPT I, located on the outer mitochondrial membrane, catalyzes the formation of palmitoylcarnitine from palmitoyl-CoA and carnitine. Palmitoylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the mitochondria, CPT II converts palmitoylcarnitine back to palmitoyl-CoA, which enters the β-oxidation pathway .

Cellular Effects

Palmitoylcarnitine influences various cellular processes, including energy metabolism and cell signaling. It plays a pivotal role in the β-oxidation of fatty acids, providing acetyl-CoA for the citric acid cycle and subsequent ATP production. Additionally, palmitoylcarnitine has been observed to affect the palmitoylation of proteins, such as the growth-associated protein GAP-43, which is involved in neural cell differentiation . This modification can influence protein localization and function, impacting cell signaling pathways and gene expression.

Molecular Mechanism

At the molecular level, palmitoylcarnitine exerts its effects through interactions with specific enzymes and transporters. The binding of palmitoylcarnitine to CPT I and CPT II is crucial for its transport into the mitochondria. Inhibition or activation of these enzymes can significantly impact fatty acid metabolism. For instance, malonyl-CoA, a physiological inhibitor of CPT I, can regulate the entry of fatty acids into the mitochondria, thereby controlling the rate of β-oxidation . Additionally, palmitoylcarnitine can modulate the activity of other enzymes involved in lipid metabolism, influencing overall cellular energy homeostasis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of palmitoylcarnitine can vary over time. Studies have shown that palmitoylcarnitine is relatively stable under physiological conditions, but its degradation can occur under certain experimental conditions. Long-term exposure to palmitoylcarnitine has been associated with changes in cellular function, including alterations in mitochondrial respiration and energy production . These temporal effects are important considerations for in vitro and in vivo studies involving palmitoylcarnitine.

Dosage Effects in Animal Models

The effects of palmitoylcarnitine can vary with different dosages in animal models. At physiological concentrations, palmitoylcarnitine supports normal fatty acid metabolism and energy production. At high doses, palmitoylcarnitine can lead to substrate overload, resulting in the accumulation of intermediate metabolites and potential toxicity . These threshold effects highlight the importance of carefully controlling palmitoylcarnitine levels in experimental studies to avoid adverse outcomes.

Metabolic Pathways

Palmitoylcarnitine is a key intermediate in the β-oxidation pathway of fatty acids. It interacts with enzymes such as CPT I, CPT II, and CACT to facilitate the transport and oxidation of long-chain fatty acids . The metabolic flux through this pathway can be influenced by the availability of palmitoylcarnitine and other cofactors, affecting overall energy production and metabolic homeostasis.

Transport and Distribution

Within cells, palmitoylcarnitine is transported across the mitochondrial membranes by the CPT system and CACT . This transport is essential for the delivery of fatty acids into the mitochondria for β-oxidation. The distribution of palmitoylcarnitine within tissues can vary, with higher concentrations observed in tissues with high energy demands, such as the heart and skeletal muscles.

Subcellular Localization

Palmitoylcarnitine is primarily localized within the mitochondria, where it plays a critical role in fatty acid metabolism. The transport of palmitoylcarnitine into the mitochondria is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate compartments . This subcellular localization is essential for its function in energy production and metabolic regulation.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Palmitoyl-Carnitin wird durch die enzymatische Reaktion von Palmitoyl- Coenzym A mit Carnitin synthetisiert. Diese Reaktion wird durch das Enzym Carnitin-O-Palmitoyltransferase katalysiert . Die Reaktionsbedingungen umfassen typischerweise eine wässrige Umgebung mit einem pH-Wert von 7,0 bis 8,0 und einer Temperatur von etwa 37 °C.

Industrielle Produktionsmethoden: In industriellen Umgebungen wird Palmitoyl-Carnitin unter Verwendung biotechnologischer Verfahren hergestellt, die die Fermentation von gentechnisch veränderten Mikroorganismen beinhalten, die das Enzym Carnitin-O-Palmitoyltransferase exprimieren können. Das Verfahren umfasst die Extraktion und Reinigung der Verbindung aus der Fermentationsbrühe .

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Oxidation: Erfordert das Vorhandensein von Sauerstoff und Enzymen wie Acyl-Coenzym-A-Dehydrogenase.

Hydrolyse: Tritt typischerweise in einer wässrigen Umgebung mit dem Vorhandensein von Esterasen auf.

Hauptprodukte:

Oxidation: Acetyl-Coenzym A, NADH und FADH2.

Hydrolyse: Palmitinsäure und Carnitin.

Vergleich Mit ähnlichen Verbindungen

Acetyl-carnitine: Another ester derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.

Butyryl-carnitine: Involved in the transport of butyryl groups into the mitochondria.

Uniqueness of Palmitoyl-carnitine: Palmitoyl-carnitine is unique due to its specific role in the transport and metabolism of long-chain fatty acids, particularly palmitic acid. This specificity makes it a critical component in energy production in tissues with high metabolic demands .

Biologische Aktivität

Palmitoylcarnitine, a long-chain acylcarnitine, plays significant roles in various biological processes, particularly in fatty acid metabolism and cellular signaling. This article explores its biological activity, supported by case studies, research findings, and data tables.

Overview of Palmitoylcarnitine

Palmitoylcarnitine (C16) is an ester formed from palmitic acid and carnitine, primarily involved in the transport of fatty acids into the mitochondria for β-oxidation. It also serves as an important intermediate in fatty acid metabolism and has been implicated in various pathological conditions.

Key Biological Activities

- Fatty Acid Oxidation :

- Cell Signaling :

- Inflammatory Response :

1. Case Study on Primary Carnitine Deficiency

A notable case involved an infant with primary carnitine deficiency who exhibited abnormal levels of palmitoylcarnitine. The infant was treated with L-carnitine supplementation, which improved plasma carnitine levels and prevented hypoglycemic episodes . This case underscores the importance of palmitoylcarnitine levels in metabolic disorders.

2. Prostate Cancer Research

A study comparing palmitoylcarnitine levels in cancerous versus non-cancerous prostate tissues revealed significantly higher concentrations in cancerous tissues. This accumulation correlated with enhanced IL-6 expression and Ca influx in prostate cancer cells, indicating its potential role as a biomarker for tumor progression .

3. Combined Treatment with Dasatinib

Research demonstrated that combining palmitoylcarnitine with dasatinib (a cancer treatment) resulted in synergistic effects that inhibited cell growth and induced apoptosis in liver cancer cells (HepG2). This combination also increased oxidative stress and membrane depolarization, suggesting a complex interplay between metabolic pathways and therapeutic interventions .

Data Table: Biological Effects of Palmitoylcarnitine

Palmitoylcarnitine's biological effects are mediated through several mechanisms:

- Ion Channel Modulation : It alters membrane permeability affecting ion channels, particularly Ca channels, which play critical roles in cellular signaling and inflammatory responses .

- Gene Expression Regulation : High levels of palmitoylcarnitine induce changes in gene expression associated with glycolysis and inflammation, potentially promoting cancer progression .

- Oxidative Stress : The compound can increase reactive oxygen species (ROS), contributing to cellular stress responses and apoptosis .

Eigenschaften

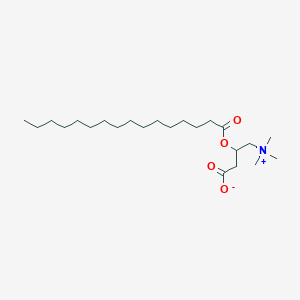

IUPAC Name |

3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOMRRQXKHMYMOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H45NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895028 | |

| Record name | Palmitoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

399.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1935-18-8 | |

| Record name | (±)-Palmitoyl carnitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1935-18-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Palmitoylcarnitine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001935188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoylcarnitine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL CARNITINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8K6DKA8V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Palmitoylcarnitine exerts its effects through various mechanisms, primarily interacting with:

- Mitochondria: Palmitoylcarnitine is a long-chain acylcarnitine that can enter the mitochondria and undergo β-oxidation, influencing mitochondrial respiration and potentially inducing oxidative stress. [] Studies show it can inhibit complex IV of the electron transport chain, leading to increased reactive oxygen species (ROS) production and activation of reperfusion injury salvage kinases in cardiomyocytes. []

- Protein Kinase C (PKC): Palmitoylcarnitine has been shown to modulate PKC activity, particularly PKCβII. It decreases PKCβII autophosphorylation and disrupts the complex formation between PKCβII and its receptor RACK1, influencing downstream signaling pathways. [] It can also affect the expression, phosphorylation, and localization of the PKC substrate B-50 protein in neuroblastoma cells. []

- Cellular Membranes: Due to its amphiphilic nature, palmitoylcarnitine can interact with cell membranes, potentially altering membrane fluidity and permeability. [] This interaction can influence ion channel activity, such as inhibiting the transient outward potassium current (Ito) in ventricular myocytes, potentially affecting cardiac excitability. [, ]

- Regulation of insulin signaling: Palmitoylcarnitine can interfere with insulin signaling by activating protein tyrosine phosphatase 1B (PTP1B), leading to dephosphorylation of the insulin receptor and reduced Akt phosphorylation, ultimately contributing to insulin resistance. []

- Influence on neuronal differentiation: Palmitoylcarnitine promotes differentiation in neuroblastoma cells, potentially through its effects on PKC activity and B-50 protein regulation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.